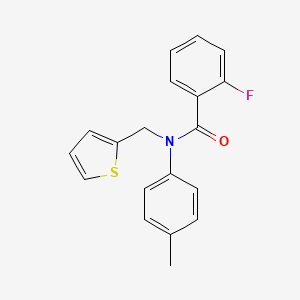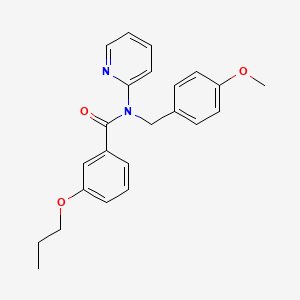![molecular formula C22H28N4O2 B11363366 N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}furan-2-carboxamide](/img/structure/B11363366.png)
N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}furan-2-carboxamide is a complex organic compound that features a benzodiazole core linked to a furan carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}furan-2-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Piperidine Group: The 4-methylpiperidine group is introduced via nucleophilic substitution reactions, often using alkyl halides or sulfonates as electrophiles.
Coupling with Furan Carboxamide: The final step involves coupling the benzodiazole intermediate with furan-2-carboxylic acid or its derivatives using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and benzodiazole moieties.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzodiazole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, sulfonates, and various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}furan-2-carboxamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions.
Medicine
The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to active sites, modulating the activity of these targets. The piperidine and furan groups may enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-{2-[(4-Methylpiperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}furan-2-carboxamide
- N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}thiophene-2-carboxamide
Uniqueness
N-{2-[(4-Methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}furan-2-carboxamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds with other heterocycles like thiophene. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C22H28N4O2 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
N-[2-[(4-methylpiperidin-1-yl)methyl]-1-propan-2-ylbenzimidazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H28N4O2/c1-15(2)26-19-7-6-17(23-22(27)20-5-4-12-28-20)13-18(19)24-21(26)14-25-10-8-16(3)9-11-25/h4-7,12-13,15-16H,8-11,14H2,1-3H3,(H,23,27) |
InChIキー |
QIEVALDCPLUKHX-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)CC2=NC3=C(N2C(C)C)C=CC(=C3)NC(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11363287.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11363289.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11363295.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B11363305.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-4-nitrobenzamide](/img/structure/B11363306.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(9H-fluoren-2-yl)butanamide](/img/structure/B11363317.png)
![N-tert-butyl-2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11363318.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11363319.png)

![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11363331.png)
![N-(3-chlorophenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11363333.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11363348.png)
